Ethyl 2-(aminooxy)-3-methoxypropanoate
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Overview
Description
Ethyl 2-(aminooxy)-3-methoxypropanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of an aminooxy group and a methoxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminooxy)-3-methoxypropanoate typically involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by the deprotection of the aminooxy group . This method is considered efficient and yields high overall product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminooxy)-3-methoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oximes
Reduction: Alcohols
Substitution: Substituted esters or amides
Scientific Research Applications
Ethyl 2-(aminooxy)-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonyl-dependent enzymes.
Mechanism of Action
The mechanism of action of ethyl 2-(aminooxy)-3-methoxypropanoate involves its interaction with specific molecular targets. The aminooxy group can form stable oximes with aldehydes and ketones, inhibiting the activity of enzymes that rely on these functional groups. This inhibition can disrupt metabolic pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
Uniqueness
Ethyl 2-(aminooxy)-3-methoxypropanoate is unique due to the presence of both an aminooxy group and a methoxy group, which confer distinct chemical reactivity and biological activity compared to other esters
Biological Activity
Ethyl 2-(aminooxy)-3-methoxypropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 3-methoxypropanoate with hydroxylamine, followed by subsequent steps to introduce the aminooxy group. This synthetic pathway is crucial for obtaining the compound in sufficient purity and yield for biological testing.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of ATP synthesis, leading to bacteriostasis .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its antitumor potential. A study indicated that this compound exhibited cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, suggesting a promising therapeutic index .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid bilayers, altering membrane fluidity and permeability, which can lead to cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key metabolic enzymes involved in ATP production, thus affecting cellular respiration and energy metabolism.
- Induction of Apoptosis : In cancer cells, the compound has been shown to activate apoptotic pathways, leading to programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load in treated cultures compared to controls, highlighting its potential as a novel antitubercular agent .
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects on breast cancer cell lines. The compound was found to induce G0/G1 phase cell cycle arrest and increase levels of reactive oxygen species (ROS), leading to apoptosis. These findings suggest that this compound could be further developed as an anticancer drug .
Research Findings Summary Table
Biological Activity | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | <10 μM | Membrane disruption |
Antimicrobial | E. coli | <15 μM | Inhibition of ATP synthesis |
Antitumor | A549 (lung cancer) | 5 μM | Induction of apoptosis |
Antitumor | HCT-116 (colon cancer) | 7 μM | Cell cycle arrest |
Properties
Molecular Formula |
C6H13NO4 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
ethyl 2-aminooxy-3-methoxypropanoate |
InChI |
InChI=1S/C6H13NO4/c1-3-10-6(8)5(11-7)4-9-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
LDEGLVXYUSMDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COC)ON |
Origin of Product |
United States |
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